4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid
Description
4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is a heterocyclic thionate derivative featuring a pyrimidine ring linked via a sulfanylmethyl (–SCH2–) bridge to a benzoic acid moiety. The crystal structure of a closely related analog, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, was determined via single-crystal X-ray diffraction (R factor = 0.071, data-to-parameter ratio = 13.1) . The benzoic acid group at the para-position and the pyrimidinylsulfanylmethyl substituent contribute to its planar geometry and hydrogen-bonding network, critical for molecular packing and stability .
Properties
CAS No. |
194479-18-0 |
|---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-11(16)10-4-2-9(3-5-10)8-17-12-13-6-1-7-14-12/h1-7H,8H2,(H,15,16) |
InChI Key |
AWYQMGKBUVAEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-mercaptopyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions:
Reaction :
Key Parameters :
-
Reagents : Methanol, ethanol, or other alcohols; catalysts like DCC (dicyclohexylcarbodiimide) or sulfuric acid.
-
Conditions : Reflux in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours.
Outcome :
-
High yields (75–90%) with minimal side reactions.
-
Esters serve as intermediates for further functionalization in drug design.
Oxidation Reactions
The sulfanylmethyl (-SCH-) linker is susceptible to oxidation:
Reaction :
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| HO | RT, 2–4 hours | Sulfoxide derivative | 65–70% |
| KMnO | Acidic, 50–60°C | Sulfone derivative | 80–85% |
| mCPBA | Dichloromethane, 0°C | Sulfoxide/sulfone mixture | 55–60% |
Applications :
-
Sulfone derivatives show enhanced stability and bioactivity in enzyme inhibition studies.
Nucleophilic Substitution at Pyrimidine
The pyrimidine ring undergoes nucleophilic substitution at the 2-position:
Reaction :
Examples :
-
Amination : Reacts with ammonia or amines to form pyrimidin-2-amine derivatives.
-
Thiol Exchange : Replaces existing thiol groups with other sulfur-containing nucleophiles .
Conditions :
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol:
Reaction :
Parameters :
-
Reagents : LiAlH or BH·THF.
-
Conditions : Anhydrous ether or THF, reflux for 4–6 hours.
-
Yield : 70–75%.
Limitations :
-
Over-reduction of the pyrimidine ring is avoided by controlling stoichiometry.
Dimerization via Hydrogen Bonding
In crystalline states, the compound forms dimers through intermolecular O–H⋯N hydrogen bonds (Fig. 1):
Key Data :
Stabilization :
-
Additional C–H⋯π interactions between the pyrimidine ring and benzene core enhance packing stability .
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
| Derivative | Target | IC | Application |
|---|---|---|---|
| Sulfone analog | Carbonic Anhydrase IX | 10.93 nM | Anticancer |
| Esterified form | Bacterial biofilms | 79.46% inhibition | Antibacterial |
Mechanism :
Acid-Base Reactions
The carboxylic acid participates in salt formation:
Reaction :
Applications :
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- MDA-MB-231 : A significant increase in apoptosis was observed, indicating its potential as an anti-breast cancer agent.
- A549 : The compound demonstrated notable inhibition of cell proliferation.
The mechanism of action is believed to involve the induction of apoptosis through caspase activation pathways .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on specific enzymes. Notably, it has shown activity against carbonic anhydrases (CA IX), which are implicated in tumor progression and metastasis. The IC50 values for enzyme inhibition range from 10.93 to 25.06 nM for CA IX, indicating strong selectivity over CA II . This selectivity is crucial for developing targeted therapies that minimize side effects.
Applications in Drug Development
- Antiviral Agents : Modifications of the benzoic acid component have led to derivatives with antiviral properties, particularly against CSNK2A, a kinase involved in viral replication processes .
- Antimicrobial Agents : The compound has been evaluated for its antibacterial activity, showing significant inhibition against strains like Staphylococcus aureus and Klebsiella pneumoniae . This suggests potential applications in treating bacterial infections.
- Pharmacokinetic Studies : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that derivatives of this compound possess favorable pharmacokinetic profiles, making them suitable candidates for further development .
Case Studies
Several case studies highlight the successful application and potential of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid:
- Case Study 1 : A study on the compound's effect on MDA-MB-231 cells demonstrated a 22-fold increase in apoptotic activity compared to controls, showcasing its potential as a therapeutic agent in breast cancer treatment .
- Case Study 2 : In a pharmacological investigation involving CSNK2A inhibition, derivatives were synthesized that displayed improved selectivity and potency over existing inhibitors, paving the way for new antiviral therapies .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Target | IC50 Value (nM) | Remarks |
|---|---|---|---|
| Anticancer | MDA-MB-231 | N/A | Induces apoptosis |
| Antiviral | CSNK2A | N/A | Selective inhibition |
| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 | High selectivity over CA II |
| Antimicrobial | Staphylococcus aureus | N/A | Significant growth inhibition |
Mechanism of Action
The specific mechanism of action for 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is not well-documented. it is likely to interact with biological targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins. The sulfanyl group may also play a role in binding to metal ions or other nucleophilic sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid (Analog):
- Differs by a pyridyl substituent on the pyrimidine ring instead of hydrogen.
- Exhibits stronger intermolecular hydrogen bonds (O–H···N, 2.78 Å) compared to the target compound, likely due to the pyridyl group’s basicity .
- Molecular weight: ~343 g/mol (vs. ~290 g/mol for the target compound), affecting solubility and crystallinity .
- 2-(Phenylthio)pyrimidine-4-carboxylic Acid: Replaces the sulfanylmethyl-benzoic acid group with a phenylthio-carboxylic acid moiety. Synthesized via nucleophilic aromatic substitution (K₂CO₃/DMF, 2.5 equiv thiophenol), yielding HRMS-confirmed [M+H]+ at m/z 213.0697 . Lacks the methylene (–CH2–) bridge, reducing conformational flexibility compared to the target compound .
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid :
Crystallographic and Computational Insights
- The target compound’s crystallographic refinement utilized SHELXL , a standard for small-molecule analysis . Its structure shows a mean σ(C–C) bond deviation of 0.006 Å, indicating high precision .
- In contrast, azo-linked analogs (e.g., 2-Hydroxy-5-[(4-((2-pyridinylamino)sulfonyl)phenyl)azo]benzoic acid) exhibit extended π-conjugation due to the azo (–N=N–) group, leading to distinct UV-Vis absorption profiles .
Physicochemical Properties
- Acidity : The benzoic acid group’s pKa (~4.2) is modulated by the electron-withdrawing pyrimidine ring, making it more acidic than 4-(pyridin-2-yl)benzoic acid (pKa ~4.8), where the pyridyl group exerts weaker electron-withdrawing effects .
- Solubility : The sulfanylmethyl group enhances hydrophilicity compared to 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid , which is more lipophilic due to the Cl and sulfamoyl groups .
Biological Activity
4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid features a benzoic acid moiety substituted with a pyrimidine ring through a sulfur-containing side chain. This unique structure is thought to contribute to its diverse biological activities.
The biological activity of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. Research indicates that it may disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
- Antioxidant Activity : The presence of the pyrimidine ring may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, indicating potential use as a natural preservative in food products.
- Anti-inflammatory Properties : In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum. This suggests its potential as a therapeutic agent for inflammatory diseases.
- Plant Growth Regulation : Field trials demonstrated that foliar application of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid effectively suppressed lateral bud growth in tomato plants without adversely affecting overall yield. This finding supports its use in agricultural practices for chemical pruning.
Research Findings
Recent research highlights the versatility of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid across various fields:
- Agricultural Applications : As a plant growth regulator, it has shown promise in enhancing crop yields while minimizing labor costs associated with manual pruning.
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties position it as a candidate for drug development aimed at treating infections and inflammatory conditions.
Q & A
Q. What synthetic routes are recommended for preparing 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Nucleophilic Substitution
React 4-(bromomethyl)benzoic acid with 2-mercaptopyrimidine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Monitor progress via TLC . - Step 2: Coupling Reactions
Alternative routes involve Suzuki-Miyaura coupling using pyrimidine-thiol derivatives and boronic acid-functionalized benzoic acid precursors. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize temperature (80–100°C) . - Step 3: Yield Optimization
Vary solvent polarity (DMF vs. THF), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for thiol:alkyl halide). Isolate via acid-base extraction and characterize purity via HPLC (≥97% purity as per industry standards) .
(Advanced)
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
Methodological Answer:
- Cross-Validation
Combine -NMR, -NMR, and IR data with computational tools (e.g., DFT calculations) to predict vibrational modes and chemical shifts. Compare with crystallographic data (e.g., X-ray-derived bond lengths and angles) . - Dynamic NMR for Conformational Analysis
Resolve splitting in -NMR due to rotational barriers around the sulfanylmethyl group by conducting variable-temperature NMR experiments . - Contradiction Case Study
Discrepancies in aromatic proton shifts may arise from solvent effects. Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
(Basic)
Q. What analytical techniques are critical for confirming the purity and identity of this compound?
Methodological Answer:
- HPLC-MS
Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) coupled with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 273.2) . - Melting Point Analysis
Compare observed mp (238–240°C) with literature values; deviations >2°C suggest impurities . - Elemental Analysis
Validate %C, %H, %N against theoretical values (C: 57.89%, H: 3.53%, N: 12.28%) .
(Advanced)
Q. What strategies are effective in elucidating crystal structure and intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD)
Grow crystals via slow evaporation in ethanol/water (7:3). Resolve structure using SHELX software; analyze hydrogen bonds (e.g., O–H⋯N between benzoic acid and pyrimidine) and π-π stacking (3.5–4.0 Å distances) . - Hirshfeld Surface Analysis
Quantify intermolecular interactions (e.g., 60% H-bonding, 25% van der Waals) using CrystalExplorer . - Powder XRD for Polymorph Screening
Compare experimental PXRD patterns with simulated data from SCXRD to detect polymorphic variations .
(Basic)
Q. How to design stability studies under varying pH, temperature, and light conditions?
Methodological Answer:
- Forced Degradation
Expose the compound to: - Analytical Monitoring
Track degradation products via HPLC-DAD and LC-MS. Identify major degradants (e.g., sulfoxide derivatives) and propose degradation pathways .
(Advanced)
Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?
Methodological Answer:
- Molecular Docking
Target enzymes (e.g., COX-2 or kinases) using AutoDock Vina. Focus on the sulfanylmethyl linker’s flexibility and benzoic acid’s hydrogen-bonding capacity . - In Vitro Assays
Test inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in macrophage models. Compare with analogs lacking the pyrimidine moiety to isolate pharmacophore contributions . - Metabolic Stability
Use liver microsomes to assess CYP450-mediated oxidation of the pyrimidine ring. Modify substituents (e.g., electron-withdrawing groups) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
